molecular formula C6H7NO4 B12907039 Ethyl 1,2-oxazol-3-yl carbonate CAS No. 24827-27-8

Ethyl 1,2-oxazol-3-yl carbonate

Cat. No.: B12907039
CAS No.: 24827-27-8
M. Wt: 157.12 g/mol
InChI Key: MPGDJQRWDSFDTF-UHFFFAOYSA-N
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Description

Ethyl isoxazol-3-yl carbonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-yl carbonate typically involves the cycloaddition reaction of nitrile oxides with ethyl carbonates. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from N-hydroximidoyl halides and then reacted with ethyl carbonates under mild conditions . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: In industrial settings, the production of ethyl isoxazol-3-yl carbonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and reduced waste . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazol-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include isoxazole-3-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazoles .

Mechanism of Action

The mechanism of action of ethyl isoxazol-3-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact pathways involved depend on the specific derivative and its target .

Biological Activity

Ethyl 1,2-oxazol-3-yl carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of isocyanates with oxazoles. The synthesis typically yields a compound characterized by its oxazole ring, which is known to contribute to its biological properties.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to enzyme active sites, thereby blocking substrate access. This inhibition can lead to reduced inflammation and inhibited growth of cancer cells.
  • Receptor Modulation : this compound has shown potential in modulating receptor activity, particularly in pathways related to cancer and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in several models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility in oncology .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL against E. faecium and E. coli .
  • Anti-inflammatory Study :
    • In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups .
  • Cancer Cell Line Testing :
    • The compound was tested on several cancer cell lines (e.g., MCF7 and HeLa).
    • The results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 4–32 µg/mL against E. faecium
Anti-inflammatoryReduced inflammation in arthritis model
AnticancerIC50: 10–30 µM in MCF7 and HeLa cells

Properties

CAS No.

24827-27-8

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

ethyl 1,2-oxazol-3-yl carbonate

InChI

InChI=1S/C6H7NO4/c1-2-9-6(8)11-5-3-4-10-7-5/h3-4H,2H2,1H3

InChI Key

MPGDJQRWDSFDTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=NOC=C1

Origin of Product

United States

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